N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
Chemical Identity:
The compound N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (hereafter referred to as Target Compound) is a pyrimidine-based acetamide derivative featuring a 4-fluorophenyl group, a sulfanyl linker, and a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₂₄H₂₆FN₅O₂S (MW = 467.56 g/mol) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-8-6-19(7-9-20)28-10-12-29(13-11-28)21-14-23(26-16-25-21)32-15-22(30)27-18-4-2-17(24)3-5-18/h2-9,14,16H,10-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKYHQPEUCASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Synthesis of the Methoxyphenyl Piperazine Intermediate: This involves the reaction of 4-methoxyphenylpiperazine with pyrimidine-4-thiol to form the desired intermediate.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the methoxyphenyl piperazine intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using methods like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Highlights :
- Core Pyrimidine Ring : The pyrimidine scaffold (position 6) is substituted with a sulfanyl group linked to an acetamide chain.
- 4-Fluorophenyl Acetamide : The fluorinated aromatic ring may influence pharmacokinetics, such as metabolic stability and membrane permeability.
Comparison with Structural Analogs
Structural Analogues in Pyrimidine-Piperazine Derivatives
Key Observations :
Pharmacological Analogues
Matrix Metalloproteinase (MMP) Inhibitors :
- Compounds such as 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) exhibit MMP-2/9 inhibition (IC₅₀ = 0.8–1.2 μM), attributed to the fluorophenyl-thiazole interaction. The Target Compound’s pyrimidine core and sulfanyl group may similarly modulate MMP activity but require experimental validation.
TRPV3 Antagonists :
- AMG628 (), a structurally complex analog, demonstrates nanomolar inhibition of TRPV3. The Target Compound’s pyrimidine-piperazine scaffold shares similarities but lacks the benzothiazole extension critical for AMG628’s activity.
Antimicrobial Agents :
- CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide, ) shows activity against Mycobacterium tuberculosis. The Target Compound’s 4-fluorophenyl group and methoxyphenyl-piperazine may offer improved solubility and target engagement.
Research Findings and Data
Physicochemical Properties
- Melting Points : Thiazole derivatives (e.g., Compound 13, mp = 289–290°C, ) exhibit higher thermal stability than pyrimidine-based analogs (e.g., 5m, mp = 80–82°C, ), suggesting that heterocycle choice impacts crystallinity.
- Polarity : The Target Compound’s methoxyphenyl group increases hydrophilicity compared to chlorophenyl or trifluoromethyl analogs (e.g., ).
Biological Activity
N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22FN3O2S
- Molecular Weight : 359.46 g/mol
The presence of the 4-fluorophenyl group and the piperazine moiety suggests potential interactions with various biological targets, particularly in neurological contexts.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study evaluated a series of N-phenyl-2-(4-piperazin-1-yl)acetamides for their efficacy in animal models of epilepsy. The findings showed that certain analogs provided significant protection against maximal electroshock (MES) seizures, with optimal doses ranging from 100 mg/kg to 300 mg/kg depending on the specific compound and time of administration .
| Compound | Dose (mg/kg) | Protection Time | Efficacy |
|---|---|---|---|
| Compound A | 100 | 0.5 h | Effective |
| Compound B | 300 | 4 h | Effective |
| Compound C | 100 | 0.5 h | No activity |
Inhibition of Tyrosinase
Another study focused on the inhibitory effects of compounds containing the piperazine fragment on Agaricus bisporus tyrosinase (AbTYR). The derivatives demonstrated competitive inhibition with IC50 values in low micromolar concentrations, indicating their potential as antimelanogenic agents. Notably, some compounds showed no cytotoxicity in B16F10 melanoma cells, suggesting a favorable safety profile .
| Compound | IC50 (µM) | Cytotoxicity |
|---|---|---|
| Compound D | 10.5 | None |
| Compound E | 25.3 | None |
| Compound F | 40.43 | Moderate |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and phenyl groups significantly affect biological activity. For instance, substituents at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. Compounds with higher lipophilicity exhibited delayed onset but prolonged duration of action, implying that lipophilic characteristics may influence central nervous system penetration and distribution .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, various piperazine derivatives were tested for their anticonvulsant effects using the MES model. The results indicated that compounds with trifluoromethyl substitutions showed superior efficacy compared to their non-substituted counterparts, highlighting the importance of specific functional groups in enhancing pharmacological action .
Case Study 2: Melanogenesis Inhibition
Another investigation assessed the ability of selected derivatives to inhibit melanin production in melanoma cells. The results demonstrated significant reductions in melanin levels, supporting the hypothesis that these compounds could serve as potential treatments for hyperpigmentation disorders without inducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
